molecular formula C₁₈H₂₄O₂ B1140504 3beta-Hydroxyestra-4,9-dien-17-one CAS No. 19671-53-5

3beta-Hydroxyestra-4,9-dien-17-one

Cat. No.: B1140504
CAS No.: 19671-53-5
M. Wt: 272.38
InChI Key:
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Description

3beta-Hydroxyestra-4,9-dien-17-one is a synthetic steroid compound with the molecular formula C18H24O2 and a molecular weight of 272.38 g/mol . This compound is known for its anabolic-androgenic properties and is often used in scientific research and various industrial applications.

Scientific Research Applications

3beta-Hydroxyestra-4,9-dien-17-one is widely used in scientific research due to its anabolic-androgenic properties. It is used in:

Preparation Methods

The synthesis of 3beta-Hydroxyestra-4,9-dien-17-one can be achieved through several routes. One common method involves the reduction of a precursor compound, such as 17beta-hydroxy-estra-4,9-dien-3-one, using a hydrogen donor, coenzyme, cosolvent, and carbonyl reductase . Another method involves the oxidation of hydroxyestradienone to estra-4,9-diene-3,17-dione, followed by selective ketalization . These methods are typically carried out under controlled laboratory conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

3beta-Hydroxyestra-4,9-dien-17-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or dione forms.

    Reduction: Reduction reactions can yield different hydroxylated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group, to form esters or ethers.

Common reagents used in these reactions include hydrogen donors, oxidizing agents like Jones reagent, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

3beta-Hydroxyestra-4,9-dien-17-one is similar to other anabolic-androgenic steroids such as trenbolone and estra-4,9,11-trien-3-one, 17-hydroxy . it is unique in its specific structure, which confers distinct anabolic properties and a different profile of biological activity. Similar compounds include:

Properties

IUPAC Name

(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12,15-16,19H,2-9H2,1H3/t12?,15-,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFACJJKOZIYTJ-ISYPNPQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C4CCC(C=C4CCC3C1CCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3=C4CCC(C=C4CC[C@H]3[C@@H]1CCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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